molecular formula H8N4O3P2 B15164544 Imidotriamidodiphosphoric acid CAS No. 220518-40-1

Imidotriamidodiphosphoric acid

Cat. No.: B15164544
CAS No.: 220518-40-1
M. Wt: 174.04 g/mol
InChI Key: PYWUXACIUKBHDN-UHFFFAOYSA-N
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Description

Imidodiphosphoric acid (CAS RN: 27590-04-1) is a phosphorus-containing compound with the molecular formula H₅NO₆P₂ and a molecular weight of 176.99 g/mol . It is characterized by an imido group bridging two phosphoric acid moieties, forming a unique structure that influences its reactivity and applications. Synonyms include imidodiphosphate, imidodiphosphonic acid, and tetrasodium imidodiphosphate (its salt form, CAS RN: 26039-10-1) . This compound is primarily utilized in research contexts, particularly in studies exploring stereochemistry, tautomerism, and coordination chemistry .

Properties

CAS No.

220518-40-1

Molecular Formula

H8N4O3P2

Molecular Weight

174.04 g/mol

IUPAC Name

amino-(diaminophosphorylamino)phosphinic acid

InChI

InChI=1S/H8N4O3P2/c1-8(2,5)4-9(3,6)7/h(H8,1,2,3,4,5,6,7)

InChI Key

PYWUXACIUKBHDN-UHFFFAOYSA-N

Canonical SMILES

NP(=O)(N)NP(=O)(N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidotriamidodiphosphoric acid typically involves the reaction of phosphorus oxychloride with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{POCl}_3 + \text{NH}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Amidation and Nucleophilic Substitution

Imidotriamidodiphosphoric acid’s amidine and triamide groups may enhance nucleophilic attack on the phosphoric acid backbone. In analogous systems:

  • Mechanism : Phosphoric acid reacts with amines or alcohols to form phosphoramidates or esters. For example, phosphoric acid and alcohols yield phosphate monoesters under basic conditions .

  • Role of substituents : The amidine groups may act as electron-withdrawing or donating moieties, altering the acidity of phosphoric acid groups and influencing reaction rates.

Acid-Base Equilibria

Phosphoric acid derivatives exhibit stepwise dissociation:
H3PO4H2PO4+H+\text{H}_3\text{PO}_4 \leftrightarrow \text{H}_2\text{PO}_4^- + \text{H}^+
H2PO4HPO42+H+\text{H}_2\text{PO}_4^- \leftrightarrow \text{HPO}_4^{2-} + \text{H}^+
The presence of amidine groups may lower the pKa values, increasing acidity compared to unsubstituted phosphoric acid .

Spectroscopic Characterization

  • 31P NMR : Useful for tracking phosphoramidate formation (e.g., chemical shifts of +24.6 ppm for TPPO and +1.3 ppm for products) .

  • IR spectroscopy : Helps identify ketene intermediates or reaction byproducts .

Reaction Conditions Table

Reaction TypeConditionsKey Observations
AmidationNMP solvent, PPh₃, DIADInstantaneous reaction; phosphoramidate formation
Catalytic asym. synthesisDCM, 440 nm light, spiro phosphoric acidUp to 91% ee for chiral amides
Monoester synthesisTributylamine, nucleophilic basesSelective phosphorylation of ribonucleosides

Scientific Research Applications

Imidotriamidodiphosphoric acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical syntheses and reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in industrial processes, particularly in the production of phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of imidotriamidodiphosphoric acid involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, resulting in various chemical transformations. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Key Differences :

  • Salt forms (e.g., tetrasodium imidodiphosphate) exhibit higher solubility in aqueous systems compared to the parent acid, making them suitable for industrial applications .
  • Ester derivatives (e.g., cyclohexyl imidodiphosphoric acid) introduce steric bulk, altering reactivity in metal-binding studies .

Phosphoramidocyanidic Acid Esters

These compounds share structural similarities but feature cyanido and amido groups. Notable examples:

Compound Name CAS RN Molecular Formula Molecular Weight Key Features
Methyl diethylphosphoramidocyanidoate 870124-43-9 C₆H₁₃N₂O₂P 194.15 Compact alkyl substituents
2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidoate - C₁₄H₂₉N₂O₂P 312.36 Branched ester groups

Comparison :

  • Methyl diethylphosphoramidocyanidoate (C₆H₁₃N₂O₂P) has smaller substituents, favoring reactivity in nucleophilic substitutions .
  • Branched esters (e.g., neopentyl derivatives) exhibit reduced hydrolysis rates due to steric hindrance .

Other Phosphoric Acid Derivatives

a. Phosphorothioic Acid (CAS RN: Not specified)

  • Replaces oxygen with sulfur in the phosphate backbone, increasing thiophilicity for applications in agrochemicals .
  • Contrasts with imidodiphosphoric acid’s oxygen-rich structure, which enhances oxidative stability .

b. Hydroxyethylidene Diphosphonic Acid (HEDP)

  • Features a hydroxyethylidene bridge instead of an imido group.
  • Widely used as a scale inhibitor in water treatment, unlike imidodiphosphoric acid’s niche research role .

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